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Isopropyltriphenylphosphonium lodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyltriphenylphosphonium iodide is a quaternary phosphonium salt widely utilized in
organic synthesis. Its primary application is as a precursor to the corresponding phosphonium
ylide, a key reagent in the Wittig reaction for the stereoselective synthesis of alkenes.[1]
Specifically, the ylide derived from this salt is used to introduce an isopropylidene group
(=C(CH?5s)2) onto aldehydes and ketones. Additionally, the salt finds utility as a phase transfer
catalyst, facilitating reactions between reagents in immiscible phases.[1] This guide provides a
detailed overview of its synthesis, reaction mechanism, and key characterization data.

Synthesis and Mechanism

The synthesis of isopropyltriphenylphosphonium iodide is a classic example of
phosphonium salt formation, proceeding via a bimolecular nucleophilic substitution (SN2)
reaction.

Overall Reaction

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b032370?utm_src=pdf-interest
https://www.benchchem.com/product/b032370?utm_src=pdf-body
https://www.benchchem.com/product/b032370?utm_src=pdf-body
https://www.chemimpex.com/products/36505
https://www.chemimpex.com/products/36505
https://www.benchchem.com/product/b032370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The overall reaction involves the treatment of triphenylphosphine with 2-iodopropane (isopropy!
iodide).

Reactants: Triphenylphosphine, 2-lodopropane Product: Isopropyltriphenylphosphonium
iodide

Reaction Mechanism

The reaction mechanism is a direct SN2 displacement. Triphenylphosphine serves as the
nucleophile, utilizing the lone pair of electrons on the phosphorus atom.

» Nucleophilic Attack: The phosphorus atom of triphenylphosphine attacks the electrophilic
secondary carbon atom of 2-iodopropane.

o Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is
partially formed and the C-I bond is partially broken.

o Leaving Group Departure: The iodide ion is displaced as the leaving group, resulting in the
formation of the stable tetracoordinate phosphonium salt.

It is important to note that SN2 reactions at secondary carbons, such as in 2-iodopropane, are
generally slower and more sterically hindered than at primary carbons.[1] This can lead to
lower reaction rates or yields compared to the synthesis of analogous primary
alkylphosphonium salts.
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Caption: SN2 mechanism for the synthesis of Isopropyltriphenylphosphonium iodide.

Experimental Protocol

While a specific, detailed protocol for isopropyltriphenylphosphonium iodide is not readily
available in the primary literature, the following procedure is adapted from established methods
for synthesizing analogous phosphonium salts, such as methyltriphenylphosphonium iodide.[2]
This protocol serves as a representative methodology.

Materials:

Triphenylphosphine (CisHisP, MW: 262.29 g/mol )

2-lodopropane (CsH7Il, MW: 169.99 g/mol)

Toluene (anhydrous)

Diethyl ether (anhydrous)
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Procedure:

Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir
bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve
triphenylphosphine (e.g., 26.2 g, 0.10 mol, 1.0 equiv) in 100 mL of anhydrous toluene.

Reagent Addition: Add 2-iodopropane (e.g., 18.7 g, 0.11 mol, 1.1 equiv) to the stirring
solution at room temperature.

Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for
24-48 hours. The progress of the reaction can be monitored by the formation of a white
precipitate. Note: Due to the secondary nature of the alkyl halide, a longer reaction time and
heating are generally required compared to primary halides.

Isolation: After the reaction is complete, cool the mixture to room temperature. The product,
being a salt, is insoluble in toluene and will precipitate out.

Purification: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with
anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

Drying: Dry the resulting white to pale yellow powder under vacuum to yield the final product,
isopropyltriphenylphosphonium iodide.
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Caption: Experimental workflow for the synthesis of Isopropyltriphenylphosphonium iodide.
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Data Presentation

The following tables summarize the key quantitative data for isopropyltriphenylphosphonium
iodide.

ble 1: Physical and Chemical :

Property Value Reference(s)
CAS Number 24470-78-8 [11[3]
Molecular Formula C21H22IP [1]13]
Molecular Weight 432.28 g/mol [1]
Appearance White to pale yellow crystalline (4]

powder
Melting Point 194-197 °C [1][5]
Purity (Assay) >98%

B Soluble in water and methanol;
Solubility _ _ [4]
insoluble in benzene.

Table 2: Spectroscopic Data (Predicted)

Note: Experimental NMR data for isopropyltriphenylphosphonium iodide is not readily
available in the cited literature. The following are predicted chemical shifts based on the
analysis of similar phosphonium salts and general NMR principles.
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Predicted Chemical

Nucleus . Multiplicity Notes
Shift (6, ppm)
Phenyl protons (ortho
) to P), deshielded by
1H NMR 7.7-8.0 multiplet ) ]
induction and
anisotropy.
_ Phenyl protons (meta
75-7.7 multiplet
and para to P).
Methine proton (-CH-),
] deshielded by the
45-5.0 multiplet ]
adjacent
phosphonium center.
Methyl protons (-CHs),
15-17 doublet coupled to the
methine proton.
Phenyl carbons
13C NMR 134 - 136 doublet
(para).
Phenyl carbons
133-135 doublet
(ortho).
Phenyl carbons
130-132 doublet
(meta).
Phenyl carbons (ipso),
118 -120 doublet strongly coupled to
phosphorus.
Methine carbon (-
28 - 32 doublet CH-), strongly coupled
to phosphorus.
Methyl carbons (-
16 - 18 doublet CHs), coupled to
phosphorus.
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Typical range for
3P NMR +25 to +35 singlet tetracoordinate

phosphonium salts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Address: 3281 E Guasti Rd
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